

Application Notes & Protocols for Chromatographic Separation of Olanzapine from its Ketolactam Impurity

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Compound of Interest

Compound Name: *Olanzapine ketolactam*

Cat. No.: *B15615002*

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Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis and storage, various impurities can form, which may affect the drug's efficacy and safety. One such critical impurity is the ketolactam derivative of Olanzapine. Regulatory bodies require stringent control over the impurity profile of active pharmaceutical ingredients (APIs). Therefore, a robust and reliable analytical method is essential for the separation and quantification of Olanzapine from its ketolactam impurity. This document provides detailed application notes and protocols for the chromatographic separation of Olanzapine and its ketolactam impurity, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Chemical Structures

- Olanzapine: 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,2]benzodiazepine
- Ketolactam Impurity: 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,2]benzodiazepine-4-one

The formation of the ketolactam impurity is often a result of oxidative degradation.[3]

Chromatographic Methods and Protocols

Several reversed-phase HPLC and UPLC methods have been developed for the separation of Olanzapine from its related substances, including the ketolactam impurity. These methods are crucial for routine quality control and stability testing of Olanzapine in bulk drug and pharmaceutical formulations.[4][5]

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine analysis of Olanzapine and its impurities in a quality control laboratory.

Experimental Protocol

- Instrumentation: A standard HPLC system equipped with a UV detector is required.
- Chromatographic Conditions:
 - Column: Agilent Octyldecyl silica column (TC-C18), 4.6 mm × 250 mm, 5 μm particle size. [4]
 - Mobile Phase: A gradient mixture of an aqueous phase and an organic modifier.
 - Aqueous Phase: 0.2 M ammonium acetate buffer adjusted to pH 4.50.[6]
 - Organic Modifier: Acetonitrile.[6]
 - Gradient Program: A gradient elution is typically employed to achieve optimal separation. The specific gradient will depend on the full impurity profile being analyzed. For a focused separation of Olanzapine and the ketolactam impurity, a starting condition of lower organic phase composition followed by a gradual increase is recommended.
 - Flow Rate: 1.0 mL/min.[6]
 - Detection Wavelength: 254 nm.[6]

- Column Temperature: Ambient.
- Injection Volume: 10 μ L.[7]
- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve Olanzapine and the ketolactam impurity reference standards in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.
 - Sample Solution: Dissolve the Olanzapine drug substance or crushed tablets in the diluent to achieve a target concentration. Filter the solution through a 0.45 μ m syringe filter before injection.
- System Suitability: Before sample analysis, inject a system suitability solution containing both Olanzapine and the ketolactam impurity to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution, tailing factor, and theoretical plates.

Data Presentation

Parameter	Value	Reference
Column	Agilent TC-C18 (4.6 x 250 mm, 5 μ m)	[4]
Mobile Phase	Gradient of 0.2 M Ammonium Acetate (pH 4.5) and Acetonitrile	[6]
Flow Rate	1.0 mL/min	[6]
Detection	UV at 254 nm	[6]
Injection Volume	10 μ L	[7]

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to traditional HPLC. This method is ideal for high-throughput screening and in-process control.

Experimental Protocol

- Instrumentation: A UPLC system with a photodiode array (PDA) detector.[8]
- Chromatographic Conditions:
 - Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μ m).[8]
 - Mobile Phase:
 - Aqueous Phase: 20 mM ammonium dihydrogen orthophosphate solution.[8]
 - Organic Modifier: Acetonitrile.[8]
 - Elution Mode: Isocratic or gradient elution can be used. For instance, a mobile phase composition of Potassium di-hydrogen phosphate: methanol (60:40 v/v) has been reported for an isocratic separation.[8]
 - Flow Rate: 0.36 mL/min.[8]
 - Detection Wavelength: 270 nm.[8]
 - Column Temperature: 27°C.[8]
 - Injection Volume: 1.0 μ L.[8]
- Sample Preparation:
 - Standard and Sample Solutions: Prepare as described in the HPLC method, ensuring the final concentrations are appropriate for the sensitivity of the UPLC system. A typical concentration for Olanzapine standard solution is 40 μ g/mL.[8]
- System Suitability: Perform system suitability tests to verify the performance of the UPLC system, focusing on resolution between Olanzapine and the ketolactam impurity peak.

Data Presentation

Parameter	Value	Reference
Column	Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)	[8]
Mobile Phase	Isocratic or gradient with Ammonium Dihydrogen Orthophosphate and Acetonitrile	[8]
Flow Rate	0.36 mL/min	[8]
Detection	UV at 270 nm	[8]
Column Temperature	27°C	[8]
Injection Volume	1.0 µL	[8]

Forced Degradation Studies

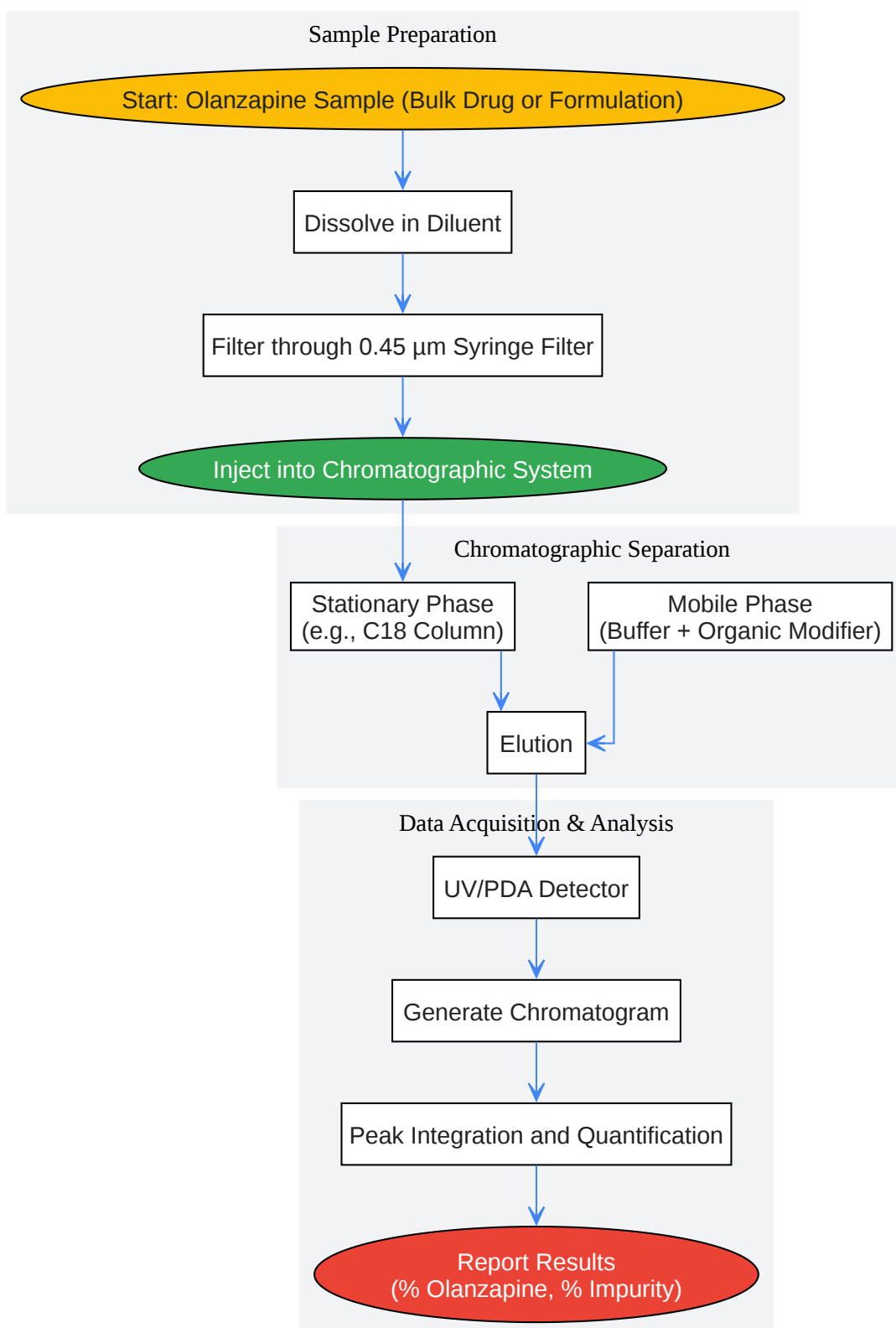
To understand the formation of the ketolactam impurity and to demonstrate the stability-indicating nature of the analytical method, forced degradation studies are performed.[1]

Protocol for Forced Degradation

- Acid Hydrolysis: Treat the Olanzapine sample with 0.1N HCl at 80°C for 12-24 hours.[1]
- Base Hydrolysis: Treat the Olanzapine sample with 0.1N NaOH at 80°C for 12-24 hours.[1]
- Oxidative Degradation: Expose the Olanzapine sample to 3% H₂O₂ at room temperature for 24 hours.[1] The ketolactam impurity is a known oxidative degradation product.[3]
- Thermal Degradation: Expose the solid Olanzapine drug substance to dry heat at 80°C for 24 hours.[1]
- Photolytic Degradation: Expose the Olanzapine sample to UV light.

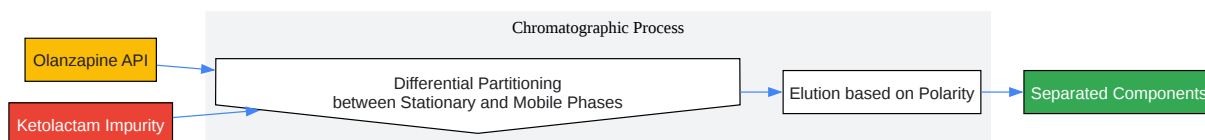
After exposure to these stress conditions, the samples are diluted and analyzed using the developed chromatographic method to check for the formation of degradation products and to ensure they are well-separated from the main Olanzapine peak.

Visualizations



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Caption: Experimental workflow for the chromatographic analysis of Olanzapine.



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